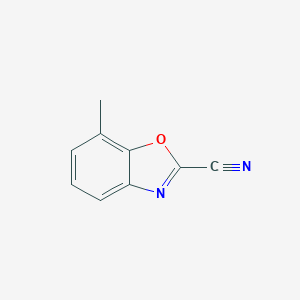
2-Cyano-7-methylbenzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-7-methylbenzoxazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. It is commonly used as a fluorescent probe in biochemical assays and has been studied for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2-Cyano-7-methylbenzoxazole is not fully understood, but it is believed to function as a fluorescent probe by binding to specific biomolecules and emitting a signal upon excitation. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-Cyano-7-methylbenzoxazole can interact with various biomolecules, including proteins, nucleic acids, and lipids, and alter their functions. It has also been shown to have antioxidant and anti-inflammatory effects, which may protect cells from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Cyano-7-methylbenzoxazole in lab experiments is its high sensitivity and specificity as a fluorescent probe. It can also be easily synthesized and purified, making it a cost-effective tool for research. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain applications.
Future Directions
There are several potential future directions for research on 2-Cyano-7-methylbenzoxazole. These include further optimization of its synthesis and purification methods, exploring its potential as a therapeutic agent in various diseases, and developing new applications for its use as a fluorescent probe in biochemical assays. Additionally, more research is needed to fully understand its mechanism of action and biochemical effects.
Synthesis Methods
The synthesis of 2-Cyano-7-methylbenzoxazole can be achieved through several methods, including the condensation of 2-aminophenol with cyanoacetic acid followed by cyclization, or the reaction of 2-hydroxyacetophenone with cyanoacetic acid and ammonium acetate. The yield and purity of the compound can be optimized through careful control of reaction conditions and purification techniques.
Scientific Research Applications
2-Cyano-7-methylbenzoxazole has been widely used in scientific research as a fluorescent probe for detecting various biomolecules, including proteins, nucleic acids, and lipids. It has also been studied for its potential as a therapeutic agent in cancer, Alzheimer's disease, and other neurodegenerative disorders. Additionally, it has been used as an analytical tool for studying enzyme kinetics and drug interactions.
properties
CAS RN |
137426-83-6 |
|---|---|
Product Name |
2-Cyano-7-methylbenzoxazole |
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
7-methyl-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2O/c1-6-3-2-4-7-9(6)12-8(5-10)11-7/h2-4H,1H3 |
InChI Key |
LRRWUNAPTPQVDP-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)N=C(O2)C#N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(O2)C#N |
synonyms |
2-Benzoxazolecarbonitrile, 7-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




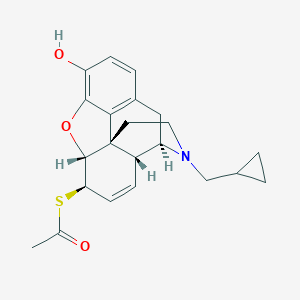



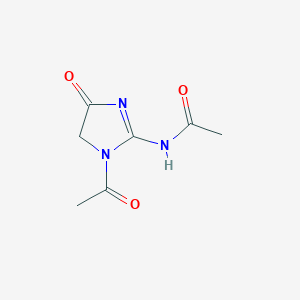


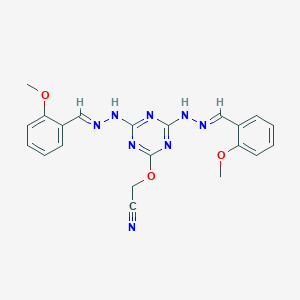
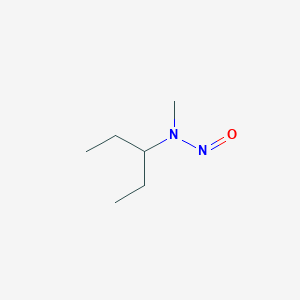


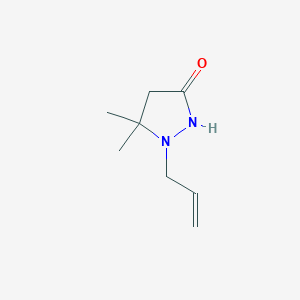
![Methyl (11S,12R,13S)-8-acetyl-11,12-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate](/img/structure/B145385.png)